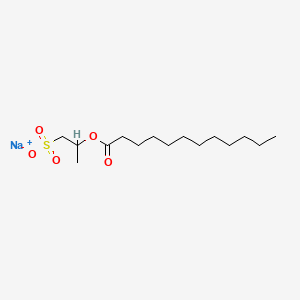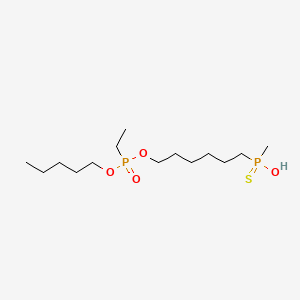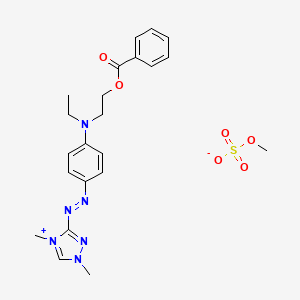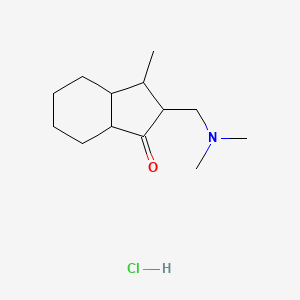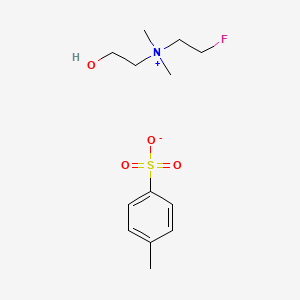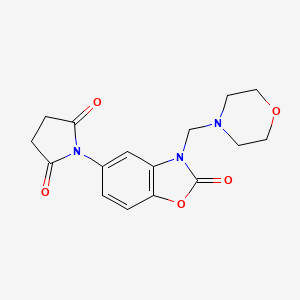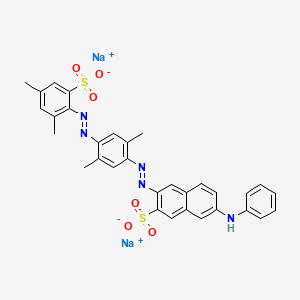
Pyrrolidine, 1-(2-(benzyl(p-methoxybenzyl)amino)ethyl)-, dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrrolidine, 1-(2-(benzyl(p-methoxybenzyl)amino)ethyl)-, dihydrochloride is a synthetic organic compound known for its diverse applications in chemical research and industry. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and is functionalized with benzyl and p-methoxybenzyl groups. The dihydrochloride form indicates the presence of two hydrochloride salts, enhancing its solubility in water.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidine, 1-(2-(benzyl(p-methoxybenzyl)amino)ethyl)-, dihydrochloride typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diaminobutane, under acidic or basic conditions.
Introduction of Benzyl and p-Methoxybenzyl Groups: The benzyl and p-methoxybenzyl groups are introduced via nucleophilic substitution reactions. Benzyl chloride and p-methoxybenzyl chloride are common reagents used in the presence of a base like sodium hydride or potassium carbonate.
Final Assembly: The intermediate compounds are then coupled using reductive amination or other suitable methods to form the final product.
Formation of Dihydrochloride Salt: The free base form of the compound is treated with hydrochloric acid to yield the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反応の分析
Types of Reactions
Pyrrolidine, 1-(2-(benzyl(p-methoxybenzyl)amino)ethyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides to modify the functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzyl or p-methoxybenzyl groups.
Common Reagents and Conditions
Oxidation: DDQ, mCPBA (meta-chloroperoxybenzoic acid)
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Benzyl chloride, p-methoxybenzyl chloride, sodium hydride
Major Products
The major products depend on the specific reactions performed. For example, oxidation may yield N-oxides, while reduction can lead to deprotected amines or alcohols.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its functional groups allow for versatile modifications, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of the pyrrolidine ring is often associated with bioactivity.
Medicine
Medicinal chemistry explores this compound for its potential therapeutic properties. It may serve as a lead compound for developing drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including polymer production and catalysis.
作用機序
The mechanism of action of Pyrrolidine, 1-(2-(benzyl(p-methoxybenzyl)amino)ethyl)-, dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The exact pathways depend on the specific biological context and the nature of the target molecules.
類似化合物との比較
Similar Compounds
- Pyrrolidine, 1-(2-(benzylamino)ethyl)-, dihydrochloride
- Pyrrolidine, 1-(2-(p-methoxybenzylamino)ethyl)-, dihydrochloride
- Pyrrolidine, 1-(2-(benzyl(p-methoxyphenyl)amino)ethyl)-, dihydrochloride
Uniqueness
The unique combination of benzyl and p-methoxybenzyl groups in Pyrrolidine, 1-(2-(benzyl(p-methoxybenzyl)amino)ethyl)-, dihydrochloride provides distinct chemical properties, such as enhanced solubility and specific reactivity patterns. These features differentiate it from similar compounds and make it particularly useful in specialized applications.
特性
CAS番号 |
102367-10-2 |
|---|---|
分子式 |
C21H30Cl2N2O |
分子量 |
397.4 g/mol |
IUPAC名 |
N-benzyl-N-[(4-methoxyphenyl)methyl]-2-pyrrolidin-1-ylethanamine;dihydrochloride |
InChI |
InChI=1S/C21H28N2O.2ClH/c1-24-21-11-9-20(10-12-21)18-23(16-15-22-13-5-6-14-22)17-19-7-3-2-4-8-19;;/h2-4,7-12H,5-6,13-18H2,1H3;2*1H |
InChIキー |
SCBSIADSXGBGLN-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)CN(CCN2CCCC2)CC3=CC=CC=C3.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



